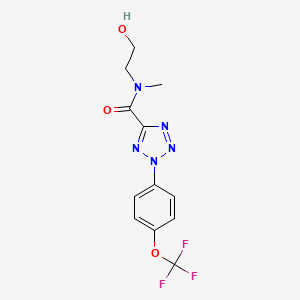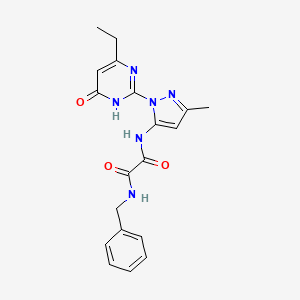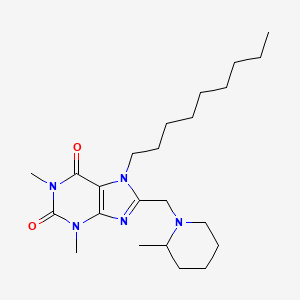
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H39N5O2 and its molecular weight is 417.598. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Psychotropic Potential and Receptor Affinity
Research indicates that derivatives of 1,3-dimethyl-purine-2,6-dione have been evaluated for their potential psychotropic activity, particularly focusing on their affinity and selectivity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have been identified as potential ligands for these receptors, displaying anxiolytic and antidepressant properties through in vivo models such as the forced swim test and the four-plate test (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects. These effects were observed in vivo models, including the writhing syndrome and formalin tests, suggesting that these compounds could serve as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antioxidant Activity and DNA Cleavage
Coumarin-purine hybrids have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage capability. Specifically, derivatives have shown significant DPPH scavenging activity, suggesting potential antioxidant applications. Moreover, the structure of these compounds has been elucidated using X-ray diffraction, DFT studies, and Hirshfeld surface analysis, indicating a reliable correlation between experimental and theoretical data (Mangasuli et al., 2019).
Interaction with Metal Ions
Studies on purine derivatives, such as 1,3-dimethyl-8-azaxanthine, have explored their interactions with divalent metal cations, revealing the formation of complexes that may have implications for understanding the behavior of these compounds in biological systems and their potential pharmaceutical applications (Maldonado et al., 2009).
Propiedades
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O2/c1-5-6-7-8-9-10-12-16-28-19(17-27-15-13-11-14-18(27)2)24-21-20(28)22(29)26(4)23(30)25(21)3/h18H,5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDGREILBAHSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-7-nonyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


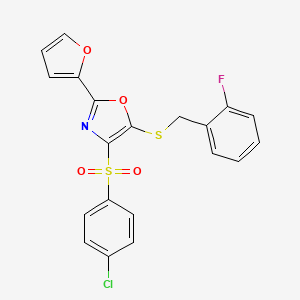

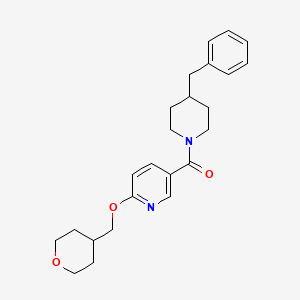
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
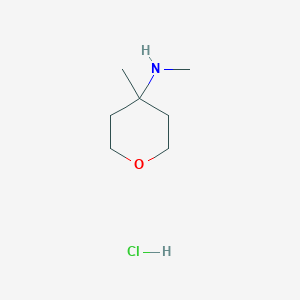
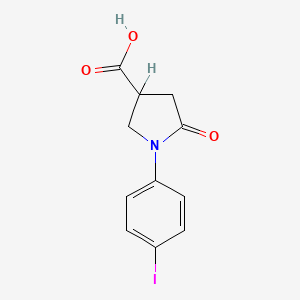
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
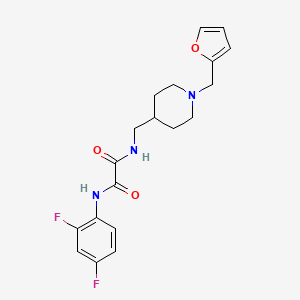
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
